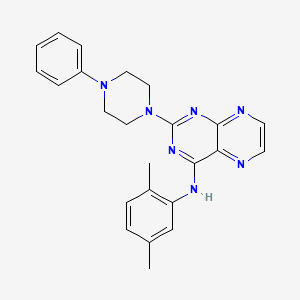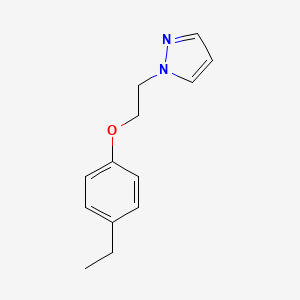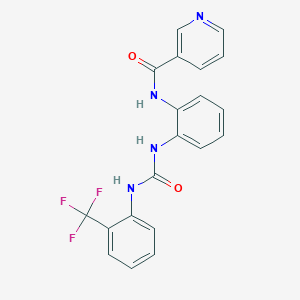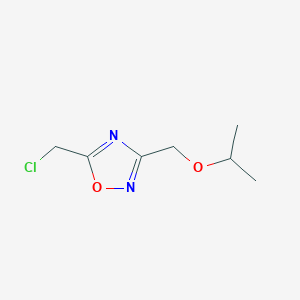![molecular formula C22H21N3O2S2 B2516247 2,4,5-trimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide CAS No. 896679-54-2](/img/structure/B2516247.png)
2,4,5-trimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2,4,5-trimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide" is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups and aromatic systems. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis, structure, and biological activities of related benzenesulfonamide derivatives, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives typically involves multi-step organic reactions, starting from substituted benzaldehydes or benzoic acids, followed by various functional group transformations such as esterification, hydrazinolysis, and condensation reactions . For example, celecoxib, a known anti-inflammatory drug, was used as a starting material to synthesize a series of novel benzenesulfonamides with anti-inflammatory properties . Similarly, substituted pyrazoles were used as starting materials for the synthesis of antimicrobial pyrazolo[3,4-b]pyridines bearing a benzenesulfonamide moiety . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often characterized by X-ray crystallography, revealing details such as interplanar angles, intramolecular hydrogen bonding, and the overall three-dimensional arrangement of the molecule . For instance, the crystal structure of a related compound showed π-π interactions and hydrogen bonding, forming a three-dimensional network . These structural features are crucial for understanding the molecular interactions and stability of the compound.
Chemical Reactions Analysis
Benzenesulfonamide derivatives can participate in various chemical reactions due to their functional groups. The presence of the sulfonamide group can lead to interactions with biological targets, such as enzymes or receptors . For example, some benzenesulfonamides were found to be high-affinity inhibitors of kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway . The reactivity of the compound could similarly be influenced by its sulfonamide group and other substituents.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of multiple substituents, such as trifluoromethyl groups or aromatic rings, can affect these properties . For instance, the introduction of electron-withdrawing or electron-donating groups can alter the compound's acidity or basicity, impacting its solubility and reactivity. The compound "2,4,5-trimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide" would likely exhibit unique properties based on its specific substituents and functional groups.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
2,4,5-Trimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide represents a complex molecular structure that may serve various purposes in scientific research, particularly in the fields of organic chemistry and drug development. While the specific compound was not directly identified in the available literature, the investigation into closely related chemical structures and their applications provides insight into the potential utilities of such compounds.
Chemical Inhibitors and Kinase Activity : Compounds with similar structural features, particularly those involving substituted imidazole scaffolds, are known as selective inhibitors of specific kinases responsible for proinflammatory cytokine release. These compounds, by replacing the adenosine triphosphate (ATP) in the kinase pocket, exhibit high selectivity and potency, suggesting potential applications in inflammation and neurodegeneration research (Scior et al., 2011).
Heterocyclic Chemistry : The synthesis and application of heterocyclic compounds, such as quinazolines and pyrimidines, have been extensively studied for their applications in optoelectronic materials, including organic light-emitting diodes (OLEDs) and solar cells. This suggests that compounds like 2,4,5-trimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide could be of interest for the development of new materials with specific optical or electronic properties (Lipunova et al., 2018).
Biological Activity and Drug Design
- Drug Development and Molecular Interaction : The design and synthesis of novel CNS (Central Nervous System) acting drugs often involve the incorporation of functional chemical groups found in heterocycles like thiazolo[5,4-b]pyridines. These groups are essential for the development of compounds with potential CNS activity, ranging from antidepressant to anticonvulsant effects. The presence of such functional groups in 2,4,5-trimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide indicates its potential utility in CNS drug development (Saganuwan, 2017).
Wirkmechanismus
Target of Action
The primary target of 2,4,5-trimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
2,4,5-trimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide interacts with its target, PI3K, by inhibiting its activity . The compound exhibits extremely strong PI3Kα inhibitory activity with an IC50 of 3.6 nM . The sulfonamide functionality of the compound is important for PI3Kα inhibitory activity .
Biochemical Pathways
The inhibition of PI3K by 2,4,5-trimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide affects the PI3K/AKT/mTOR pathway, a critical cell signaling pathway involved in cell cycle progression, growth, and survival . By inhibiting PI3K, the compound can disrupt this pathway, potentially leading to the inhibition of cancer cell growth and proliferation .
Result of Action
The result of the action of 2,4,5-trimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is the inhibition of PI3K, leading to disruption of the PI3K/AKT/mTOR pathway . This disruption can potentially lead to the inhibition of cancer cell growth and proliferation .
Action Environment
The action environment of 2,4,5-trimethyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is within the cellular environment, specifically interacting with the PI3K enzyme
Eigenschaften
IUPAC Name |
2,4,5-trimethyl-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2S2/c1-13-7-8-17(21-24-18-6-5-9-23-22(18)28-21)12-19(13)25-29(26,27)20-11-15(3)14(2)10-16(20)4/h5-12,25H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QABLAIACLWNWCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=C(C=C(C(=C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-Methoxyphenyl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2516166.png)

![N-([3,3'-bipyridin]-5-ylmethyl)-3-(4-(methylsulfonyl)phenyl)propanamide](/img/structure/B2516168.png)


![4-((2-(5-chloro-2-methylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2516176.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2516177.png)


![N-(3-(dimethylamino)propyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide hydrochloride](/img/structure/B2516181.png)

![2-Bromo-n-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B2516185.png)
